8-ethoxy-2-oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-ethoxy-2-oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide, also known as EOC, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. EOC belongs to the class of chromene derivatives, which are known for their various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Aplicaciones Científicas De Investigación
Chemical Reactions and Derivatives
Synthesis of Derivatives : Ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates, related to the core structure of the compound , react with S-methylisothiosemicarbazide hydroiodide, forming specific derivatives upon refluxing in different solvents, showcasing the compound's potential for varied chemical reactions and derivative formations (Vetyugova et al., 2018).
Formation of Schiff’s Bases : The compound's derivatives can undergo various reactions, such as the formation of Schiff’s bases, which are significant in synthesizing biologically active compounds (Čačić et al., 2009).
Biological Properties and Activities
Antimicrobial Activity : Some derivatives exhibit potent antimicrobial properties, suggesting potential applications in developing antibacterial and antifungal agents (El-Shaaer, 2012).
Anticancer Potential : Derivatives of the compound have shown to block AKT phosphorylation and induce cancer cell apoptosis, indicating its possible use in cancer therapy (Yin et al., 2013).
Antioxidant Properties : The compound's derivatives have been studied for their antioxidant activities, suggesting their potential application in oxidative stress-related conditions (Kadhum et al., 2011).
Pharmacological Significance
Overcoming Drug Resistance in Cancer : Derivatives of this compound have been shown to mitigate drug resistance in leukemia cells, indicating their potential in addressing multi-drug resistance in cancer treatments (Das et al., 2009).
GPR35 Agonist : A derivative of the compound acts as a potent and selective agonist for GPR35, a G protein-coupled receptor, which can be important in studying various physiological and pathological processes (Thimm et al., 2013).
Propiedades
IUPAC Name |
8-ethoxy-2-oxo-N-[2-(6-oxopyridazin-1-yl)ethyl]chromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5/c1-2-25-14-6-3-5-12-11-13(18(24)26-16(12)14)17(23)19-9-10-21-15(22)7-4-8-20-21/h3-8,11H,2,9-10H2,1H3,(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSIGKZVMVAAAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCN3C(=O)C=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.